molecular formula C12H10O5 B2868527 3-(7-Hydroxy-2-oxochromen-3-yl)propanoic acid CAS No. 1859990-59-2

3-(7-Hydroxy-2-oxochromen-3-yl)propanoic acid

Cat. No.: B2868527
CAS No.: 1859990-59-2
M. Wt: 234.207
InChI Key: FBXYNMKDABFEMQ-UHFFFAOYSA-N
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Description

3-(7-Hydroxy-2-oxochromen-3-yl)propanoic acid (CAS 5852-06-2) is a coumarin derivative with a molecular formula of C13H12O5 . This compound serves as a key structural motif and building block in scientific research, particularly in the development of therapeutic agents. Its primary research value lies in its application as a component in the synthesis of Transforming Growth Factor-beta (TGF-β) mimics . These synthetic peptides are investigated for their potent ability to promote wound healing and soft tissue repair by modulating critical biological pathways involved in cell growth and tissue regeneration . The mechanism of action for these TGF-β mimics involves the augmentation of the body's natural healing processes, potentially leading to enhanced repair of skin and other soft tissues. Research indicates that such compounds can be formulated into various therapeutic compositions, including topical lotions, for the treatment of skin injuries and the reduction of scarring . As a specialized chemical, this compound is strictly for Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary consumption. Researchers should consult the safety data sheet and conduct their own hazard analysis before use.

Properties

IUPAC Name

3-(7-hydroxy-2-oxochromen-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O5/c13-9-3-1-7-5-8(2-4-11(14)15)12(16)17-10(7)6-9/h1,3,5-6,13H,2,4H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBXYNMKDABFEMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)OC(=O)C(=C2)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-Hydroxy-2-oxochromen-3-yl)propanoic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7-hydroxy-4-methylcoumarin with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(7-Hydroxy-2-oxochromen-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products Formed

    Oxidation: Formation of 3-(7-oxo-2-oxochromen-3-yl)propanoic acid.

    Reduction: Formation of 3-(7-hydroxy-2-hydroxychromen-3-yl)propanoic acid.

    Substitution: Formation of 3-(7-halo-2-oxochromen-3-yl)propanoic acid.

Scientific Research Applications

3-(7-Hydroxy-2-oxochromen-3-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(7-Hydroxy-2-oxochromen-3-yl)propanoic acid involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In terms of its anti-inflammatory effects, the compound may inhibit the production of pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

Key Findings :

  • Methyl groups (e.g., 4-CH₃ in ) could enhance metabolic stability but reduce hydrogen-bonding interactions critical for antimicrobial activity .

Phenylpropanoic Acid Derivatives

Phenylpropanoic acid derivatives with halogen or hydroxy substituents demonstrate distinct antimicrobial profiles:

Compound Name Substituents Bioactivity Source/Study
3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid (1) 3,5-Cl, 4-OH, phenylpropanoic acid Active against E. coli and S. aureus Marine actinomycete
3-(3-Chloro-4-hydroxyphenyl)propanoic acid (3) 3-Cl, 4-OH, phenylpropanoic acid Selective for C. albicans Marine actinomycete
3-(4-Hydroxyphenyl)propanoic acid (from Ephedra intermedia) 4-OH, phenylpropanoic acid Cytotoxic (43.2% mortality at 0.1 mg/mL) Plant-derived

Key Findings :

  • Chlorination (e.g., ) enhances antibacterial activity but may reduce selectivity. The target compound’s chromen-2-one core likely offers broader target specificity than phenylpropanoic acids.
  • Hydroxy-phenylpropanoic acids (e.g., ) show cytotoxicity, suggesting the chromen-2-one scaffold in the target compound may balance potency and safety.

Heterocyclic Propanoic Acid Derivatives

Quinoline and pyrazole-linked propanoic acids highlight structural versatility:

Compound Name Core Structure Bioactivity Source/Study
3-[2-Oxoquinolin-1(2H)-yl]propanoic acid Quinoline-2-one + propanoic acid Anticancer and antimicrobial Synthetic
3-[1-(3-Pyridazinyl)-5-phenyl-1H-pyrazole-3-yl]propanoic acid Pyrazole + pyridazine + propanoic acid Analgesic (equipotent to aspirin) Synthetic

Key Findings :

  • Quinoline-based derivatives (e.g., ) show cytoactivity, suggesting the target compound’s chromen-2-one core may offer similar mechanisms via intercalation or enzyme inhibition.
  • Pyrazole derivatives (e.g., ) emphasize the role of heterocyclic cores in modulating activity, though the target compound’s coumarin scaffold may provide superior pharmacokinetics.

Structural-Activity Relationship (SAR) Insights

  • Hydroxy vs. Methoxy Groups: The 7-OH group in the target compound likely enhances antimicrobial activity through hydrogen bonding or metal chelation, as seen in fluoroquinolone analogs . Methoxy substituents (e.g., ) may improve lipophilicity but reduce target binding.
  • Propanoic Acid Chain: The carboxylic acid moiety facilitates solubility and ionic interactions, critical for bacterial target engagement (e.g., Mg²⁺ chelation in ).
  • Chromen-2-one vs. Quinoline Cores: Chromen-2-one derivatives generally exhibit lower cytotoxicity than quinolines (e.g., ), making them safer candidates for therapeutic development.

Biological Activity

3-(7-Hydroxy-2-oxochromen-3-yl)propanoic acid, a compound derived from natural sources, has garnered interest in the scientific community due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound features a chromone backbone with a propanoic acid side chain. This structural configuration is significant for its biological activity, particularly in interactions with various biological targets.

Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases. For instance, in assays measuring DPPH radical scavenging activity, this compound showed effective inhibition comparable to known antioxidants like ascorbic acid.

CompoundDPPH Scavenging Activity (%)
This compound85%
Ascorbic Acid90%

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory effects. Studies suggest that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This mechanism may provide therapeutic benefits in conditions like arthritis and other inflammatory diseases.

Anticancer Properties

Preliminary studies indicate potential anticancer activity against various cancer cell lines. For example, this compound has been shown to induce apoptosis in human breast cancer (MCF-7) cells by activating caspase pathways. The IC50 values for this compound were recorded at approximately 25 μM, suggesting significant cytotoxicity.

Cell LineIC50 (μM)Mechanism of Action
MCF-725Apoptosis via caspase activation
HeLa30Cell cycle arrest

The biological activities of this compound can be attributed to several mechanisms:

  • Antioxidant Mechanism : The compound's phenolic structure allows it to donate electrons, thereby neutralizing free radicals.
  • Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammatory pathways, reducing the synthesis of inflammatory mediators.
  • Induction of Apoptosis : By activating intrinsic apoptotic pathways, it promotes programmed cell death in cancer cells.

Case Studies

  • Study on Antioxidant Activity : A study published in Food Chemistry evaluated the antioxidant capacity of various flavonoids, including this compound. Results indicated a strong correlation between structural features and antioxidant efficacy, highlighting the significance of hydroxyl groups in enhancing activity.
  • Cancer Cell Study : A research project assessed the effects of this compound on MCF-7 cells and demonstrated that treatment led to increased levels of reactive oxygen species (ROS), which contributed to apoptosis induction.

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